5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with benzyl, furan, chloro, and ethanesulfonyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl and furan groups: These groups can be introduced via nucleophilic substitution reactions.
Chlorination and sulfonylation: The chloro and ethanesulfonyl groups are introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of benzyl, furan, chloro, and ethanesulfonyl groups in 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H25ClN4O4S |
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Molecular Weight |
525.0 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-22-13-7-12-21(27)18(22)2)31(17-20-11-8-14-35-20)16-19-9-5-4-6-10-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
DUYCNEBPPRKTKH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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